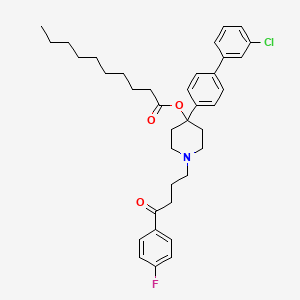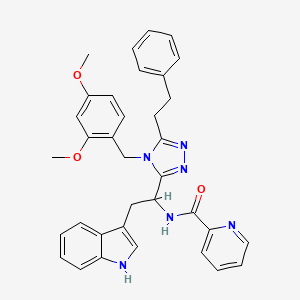
JMV3002
Descripción general
Descripción
Ghrelin is an endogenous ligand for the growth hormone secretagogue receptor that stimulates food intake and transduces signals to hypothalamic regulatory nuclei that control energy homeostasis. JMV3002 is a potent ghrelin receptor antagonist with an IC50 value of 1.1 nM in vitro. At 80 µg/kg, this compound inhibits hexarelin-stimulated food intake by as much as 98% in rats. This compound alone does not elicit growth hormone release nor does it inhibit hexarelin-stimulated growth hormone secretion when tested in infant rats at a dose of 160 µg/kg.
Aplicaciones Científicas De Investigación
Endocrinología & Metabolismo
JMV3002 se ha identificado como un compuesto significativo en el estudio de las enfermedades metabólicas, particularmente la obesidad. Actúa como un antagonista del receptor de la grelina, lo que significa que puede bloquear la acción de la grelina, una hormona que estimula el apetito. Esta propiedad hace que this compound sea un agente terapéutico potencial para controlar la ingesta de alimentos y manejar la obesidad .
Neurociencia
La capacidad del compuesto para influir en los receptores de la grelina sugiere su utilidad en la investigación en neurociencia, particularmente en la comprensión de cómo la grelina transduce señales a los núcleos reguladores hipotalámicos que controlan la homeostasis energética. Esto podría tener implicaciones para el tratamiento de trastornos relacionados con el equilibrio energético y la ingesta de alimentos .
Farmacología
En estudios farmacológicos, la acción antagonista de this compound en el receptor de la grelina se ha evaluado por su potencial para modular la actividad hormonal. Su eficacia en la inhibición de la ingesta de alimentos estimulada por hexarelina en ratas hasta en un 98% lo posiciona como una herramienta valiosa para el desarrollo de medicamentos contra la obesidad .
Biología Molecular
This compound se puede utilizar en biología molecular para estudiar la interacción entre ligandos y receptores. Su alta afinidad de unión al receptor de la grelina, con un valor de IC50 de 1,1 nM, lo convierte en un excelente candidato para estudios in vitro para comprender la dinámica receptor-ligando .
Síntesis Química
La estructura compleja de this compound, que presenta un anillo de triazol y múltiples sistemas aromáticos, presenta un caso interesante para los químicos sintéticos. Ofrece un desafío en términos de síntesis química, brindando oportunidades para desarrollar nuevas vías y metodologías sintéticas .
Ciencia del Comportamiento
Dado su impacto en la ingesta de alimentos, this compound se puede utilizar en la investigación en ciencia del comportamiento para explorar los factores psicológicos que influyen en los comportamientos alimentarios. Podría ayudar a comprender las vías neuroquímicas involucradas en las señales de hambre y saciedad .
Ciencia de la Nutrición
La investigación sobre los efectos de this compound en la ingesta de alimentos podría extenderse a la ciencia de la nutrición, donde puede ayudar en la formulación de estrategias dietéticas e intervenciones para el control del peso y la prevención de la obesidad .
Medicina Veterinaria
Si bien this compound no es para uso humano o veterinario, sus efectos en la liberación de la hormona del crecimiento y la ingesta de alimentos en ratas sugieren posibles aplicaciones en medicina veterinaria. Se podría estudiar por sus efectos en el crecimiento y el metabolismo animal, contribuyendo al campo de la endocrinología veterinaria .
Propiedades
IUPAC Name |
N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O3/c1-43-27-17-16-25(32(21-27)44-2)23-41-33(18-15-24-10-4-3-5-11-24)39-40-34(41)31(38-35(42)30-14-8-9-19-36-30)20-26-22-37-29-13-7-6-12-28(26)29/h3-14,16-17,19,21-22,31,37H,15,18,20,23H2,1-2H3,(H,38,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGBPWZCCHVQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=N5)CCC6=CC=CC=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693993 | |
| Record name | N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
925239-03-8 | |
| Record name | N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does JMV3002 interact with the ghrelin system to affect food intake?
A: this compound acts as a growth hormone secretagogue receptor (GHSR) antagonist. [, ] This means it blocks the receptor that ghrelin, an appetite-stimulating hormone, normally activates. By inhibiting GHSR signaling, this compound reduces ghrelin's effects, leading to decreased food intake. [, ]
Q2: What evidence supports the role of this compound in influencing feeding behavior?
A: Studies show that central administration of this compound effectively suppresses food intake in both lactating and non-lactating rats. [, ] Interestingly, the anorexigenic effect of this compound seems to be more pronounced in lactating rats, suggesting a potential interplay between the compound, lactation, and energy balance regulation. []
Q3: Are there differences in this compound's effects based on reproductive state?
A: Research indicates that the food intake reduction caused by this compound is greater in late-lactation rats compared to cycling or early-lactation rats. [] This difference highlights the potential influence of reproductive hormones and physiological states on the compound's activity.
Q4: Beyond food intake, has this compound demonstrated other effects in research?
A: One study observed that daily intracerebroventricular injections of this compound in Wistar rats led to increased wheel-running activity. [] This suggests that this compound might influence voluntary physical activity, possibly through pathways independent of those regulating feeding behavior.
Q5: What are the limitations of current research on this compound?
A5: While the available research provides valuable insights into this compound's interaction with the ghrelin system and its effects on food intake and activity, further investigation is needed to fully understand: * Mechanism of Action: A more detailed understanding of how this compound interacts with GHSR at the molecular level is required.* Long-Term Effects: Studies exploring the long-term consequences of this compound administration are lacking.* Translational Relevance: Research in humans is necessary to determine if the findings from rodent studies translate to clinical settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



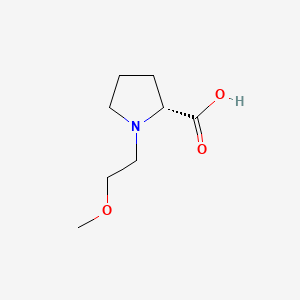
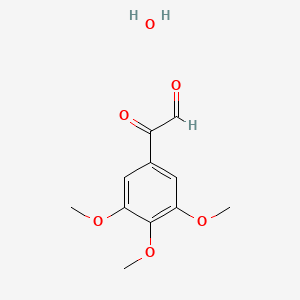

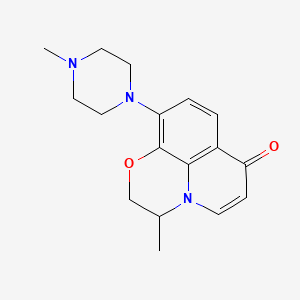
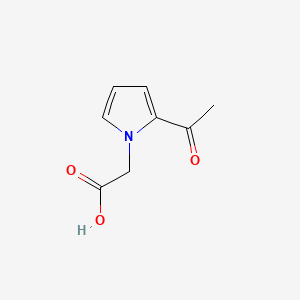
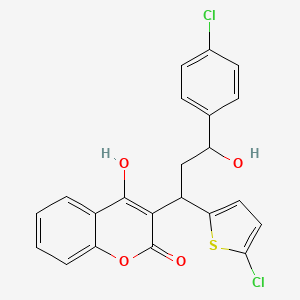

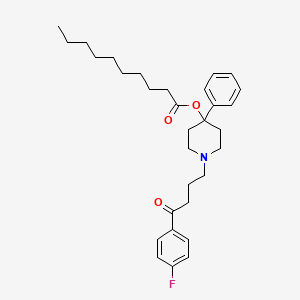
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)
